molecular formula C18H28O3 B13962994 9-Oxooctadeca-10,12,15-trienoic acid

9-Oxooctadeca-10,12,15-trienoic acid

Cat. No.: B13962994
M. Wt: 292.4 g/mol
InChI Key: ACHDMUPTZYZIGR-UHFFFAOYSA-N
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Description

9-Oxooctadeca-10,12,15-trienoic acid is a compound with the molecular formula C₁₈H₂₈O₃. It is a derivative of α-linolenic acid and is known for its presence in certain plant extracts, such as tomato (Solanum lycopersicum) extract . This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxooctadeca-10,12,15-trienoic acid typically involves the oxidation of α-linolenic acid. One common method is the use of specific oxidizing agents under controlled conditions to introduce the oxo group at the 9th position of the fatty acid chain . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the oxidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources rich in α-linolenic acid, followed by chemical modification to introduce the oxo group. This process ensures a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

9-Oxooctadeca-10,12,15-trienoic acid undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

    Catalysts: Various catalysts can be used to enhance the reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, further oxidized compounds, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

9-Oxooctadeca-10,12,15-trienoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Oxooctadeca-10,12,15-trienoic acid involves its interaction with specific molecular targets and pathways. One notable target is the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism . The compound activates PPARα, leading to the induction of target gene expression and subsequent metabolic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific oxo group placement and the presence of three conjugated double bonds. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

9-oxooctadeca-10,12,15-trienoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)

InChI Key

ACHDMUPTZYZIGR-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O

Origin of Product

United States

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